9-[(furan-2-yl)methyl]-3-(2-methoxyphenoxy)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one
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Description
The compound is a complex organic molecule that includes a furan ring, a methoxyphenol group, and a chromeno[8,7-e][1,3]oxazin-4-one group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The furan ring, a five-membered aromatic ring, would contribute to the compound’s stability and reactivity . The methoxyphenol group would likely contribute to the compound’s polarity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. The presence of the furan ring and the methoxyphenol group could contribute to its polarity and potentially its solubility in various solvents .Scientific Research Applications
Medicinal Chemistry and Drug Development
The chromeno[8,7-e][1,3]oxazin-4-one scaffold offers potential for drug discovery. Researchers explore its pharmacological activities, such as anti-inflammatory, antioxidant, and anticancer effects. By modifying substituents on the furan and methoxyphenyl moieties, scientists aim to design novel drug candidates with improved bioavailability and target specificity .
Anticancer Agents
Due to its structural resemblance to flavonoids, this compound attracts attention as a potential anticancer agent. Flavonoids exhibit antiproliferative effects and can interfere with cancer cell signaling pathways. Researchers investigate whether 9-[(furan-2-yl)methyl]-3-(2-methoxyphenoxy)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one derivatives possess similar properties .
Anti-Inflammatory Properties
Inflammation plays a crucial role in various diseases. Scientists explore the anti-inflammatory potential of this compound by assessing its impact on pro-inflammatory cytokines, enzymes, and cellular pathways. Insights gained may contribute to the development of new anti-inflammatory drugs .
Agrochemical Applications
The furan-based chromeno[8,7-e][1,3]oxazin-4-one scaffold could find use in agrochemicals. Researchers investigate its pesticidal properties, aiming to develop environmentally friendly alternatives to conventional pesticides. The compound’s mode of action against pests and its safety profile are critical areas of study .
Photophysical Properties
Understanding the photophysical behavior of this compound is essential for applications in optoelectronics and materials science. Researchers explore its absorption and emission spectra, quantum yield, and excited-state properties. Potential uses include organic light-emitting diodes (OLEDs) and sensors .
Synthetic Methodology
The synthesis of 9-[(furan-2-yl)methyl]-3-(2-methoxyphenoxy)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one involves interesting transformations. Researchers investigate reaction mechanisms, regioselectivity, and scalability. Insights gained contribute to the development of efficient synthetic routes for this compound and related derivatives .
properties
IUPAC Name |
9-(furan-2-ylmethyl)-3-(2-methoxyphenoxy)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO6/c1-26-19-6-2-3-7-20(19)30-21-13-28-23-16(22(21)25)8-9-18-17(23)12-24(14-29-18)11-15-5-4-10-27-15/h2-10,13H,11-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICOXNYNZPHYBPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC4=C3CN(CO4)CC5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-(furan-2-ylmethyl)-3-(2-methoxyphenoxy)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one |
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